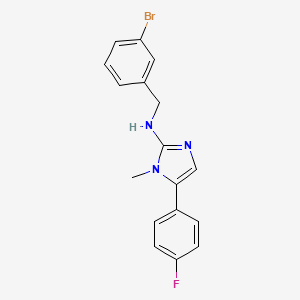
N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine: is a synthetic organic compound that features a unique combination of bromobenzyl and fluorophenyl groups attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl chloride and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-fluorophenylboronic acid and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imidazole ring or the aromatic rings using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones at the benzylic position.
Reduction: Formation of reduced imidazole derivatives or reduced aromatic rings.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions due to its unique structure.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential therapeutic agents for various diseases.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: It may have applications in the development of agrochemicals for pest control.
作用机制
The mechanism of action of N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- N-(3-bromobenzyl)-2-(4-fluorophenyl)acetamide
- (3-bromobenzyl)(4-fluorophenyl)sulfane
Comparison:
- N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
- N-(3-bromobenzyl)-2-(4-fluorophenyl)acetamide lacks the imidazole ring, making it less versatile in certain catalytic and biological applications.
- (3-bromobenzyl)(4-fluorophenyl)sulfane contains a sulfur atom, which can influence its reactivity and interaction with biological targets differently compared to the imidazole-containing compound.
属性
分子式 |
C17H15BrFN3 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC 名称 |
N-[(3-bromophenyl)methyl]-5-(4-fluorophenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C17H15BrFN3/c1-22-16(13-5-7-15(19)8-6-13)11-21-17(22)20-10-12-3-2-4-14(18)9-12/h2-9,11H,10H2,1H3,(H,20,21) |
InChI 键 |
VLZBRDFLPBTUBE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023615.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15023622.png)

![1-[7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B15023635.png)
![1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B15023637.png)
![6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B15023638.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023655.png)
![7-(difluoromethyl)-N-(1-methoxypropan-2-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15023662.png)

![N-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline](/img/structure/B15023669.png)
![4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15023677.png)
![2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023679.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15023681.png)
